molecular formula C17H13ClN4OS B287310 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287310
M. Wt: 356.8 g/mol
InChI Key: XBSADQDUQCYXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both triazole and thiadiazole rings, which makes it an attractive molecule for drug development and biological studies.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in disease progression and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential use in drug development and biological studies. However, limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further investigation of its potential use as an anti-cancer agent and its mechanism of action.
2. Studies on its potential use in the treatment of neurodegenerative disorders.
3. Investigation of its potential use as an anti-inflammatory agent and its effects on the immune system.
4. Development of more efficient synthesis methods for the compound.
5. Investigation of its potential use in the treatment of bacterial and fungal infections.
In conclusion, 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has potential applications in various fields. Its synthesis method, mechanism of action, and biochemical and physiological effects have been studied extensively. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through several methods. One of the most common methods involves the reaction of 3-amino-1,2,4-triazole with 4-chlorobenzyl chloride in the presence of sodium hydroxide and carbon disulfide. The resulting intermediate is then reacted with 4-chlorophenoxyacetic acid to form the final product.

Scientific Research Applications

The potential applications of 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

3-benzyl-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c18-13-6-8-14(9-7-13)23-11-16-21-22-15(19-20-17(22)24-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

XBSADQDUQCYXDQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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